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molecular formula C10H19NO2S B170092 tert-Butyl 4-mercaptopiperidine-1-carboxylate CAS No. 134464-79-2

tert-Butyl 4-mercaptopiperidine-1-carboxylate

Cat. No. B170092
M. Wt: 217.33 g/mol
InChI Key: USYCVFFWCMHPPG-UHFFFAOYSA-N
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Patent
US06306880B1

Procedure details

In dry methanol were dissolved 520 mg (2 mmol) of 4-(acetylthio)-1-(tert-butoxycarbonyl)piperidine, and 420 μl (2 mmol) of a 28% sodium methoxide-methanol solution were added to the mixture under ice-cooling and under a nitrogen atmosphere, followed by stirring of the resulting mixture for 40 minutes. Then, 173 μl of acetic acid were added to the mixture and the solvent was distilled off at room temperature, followed by diluting of the residue with ethyl acetate. The mixture was washed successively with an aqueous sodium hydrogencarbonate solution and an aqueous NaCl solution in the order and the solvent was distilled off to obtain 430 mg of reddish orange oil. This product was used for a subsequent reaction without purification.
Quantity
173 μL
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S:4][CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)(=O)C.C[O-].[Na+].CO.C(O)(=O)C>CO>[C:14]([O:13][C:11]([N:8]1[CH2:9][CH2:10][CH:5]([SH:4])[CH2:6][CH2:7]1)=[O:12])([CH3:17])([CH3:15])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
173 μL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
C(C)(=O)SC1CCN(CC1)C(=O)OC(C)(C)C
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring of the resulting mixture for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the mixture under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling and under a nitrogen atmosphere
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off at room temperature
ADDITION
Type
ADDITION
Details
by diluting of the residue with ethyl acetate
WASH
Type
WASH
Details
The mixture was washed successively with an aqueous sodium hydrogencarbonate solution
DISTILLATION
Type
DISTILLATION
Details
an aqueous NaCl solution in the order and the solvent was distilled off

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)S
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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